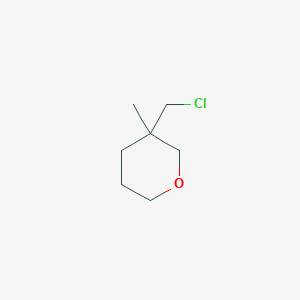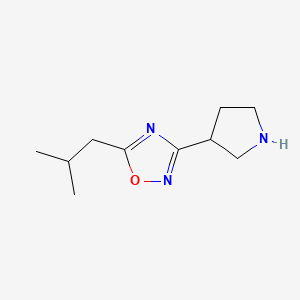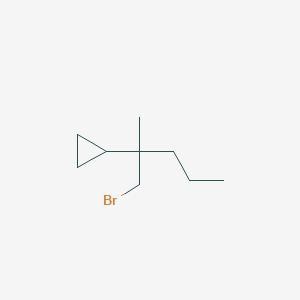
(1-Bromo-2-methylpentan-2-YL)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-2-methylpentan-2-YL)cyclopropane is an organic compound with the molecular formula C9H17Br It features a cyclopropane ring substituted with a bromo group and a methylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylpentan-2-YL)cyclopropane typically involves the bromination of a suitable precursor. One common method involves the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N). This reaction yields the desired product in excellent yields within a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-methylpentan-2-YL)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, alcohols, or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropyl derivative.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropyl ketones or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Cyclopropyl amines, ethers, or thioethers.
Reduction: Cyclopropyl alkanes.
Oxidation: Cyclopropyl ketones or aldehydes.
Scientific Research Applications
(1-Bromo-2-methylpentan-2-YL)cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The cyclopropane ring is a common motif in drug design due to its rigidity and ability to fit into enzyme active sites.
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Bromo-2-methylpentan-2-YL)cyclopropane in chemical reactions involves the formation of reactive intermediates, such as carbocations, carbanions, or radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl Methyl Bromide: Similar structure but with a methyl group instead of a methylpentyl group.
Cyclopropyl Ethyl Bromide: Similar structure but with an ethyl group instead of a methylpentyl group.
Uniqueness
(1-Bromo-2-methylpentan-2-YL)cyclopropane is unique due to the presence of the bulky methylpentyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for studying steric effects in organic reactions.
Properties
Molecular Formula |
C9H17Br |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
(1-bromo-2-methylpentan-2-yl)cyclopropane |
InChI |
InChI=1S/C9H17Br/c1-3-6-9(2,7-10)8-4-5-8/h8H,3-7H2,1-2H3 |
InChI Key |
RKDOZSIFONSWID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CBr)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol](/img/structure/B13192776.png)
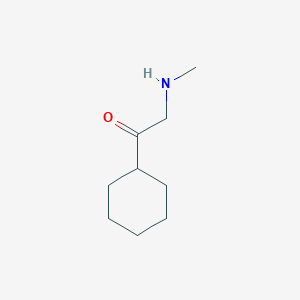

![3-[(2-Methylpropyl)sulfanyl]cyclobutan-1-ol](/img/structure/B13192788.png)

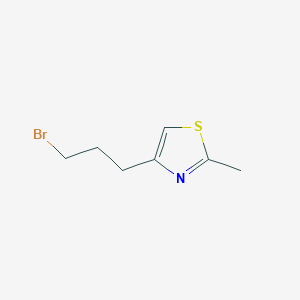
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid](/img/structure/B13192796.png)
![1-[5-(Aminomethyl)furan-2-yl]propan-1-one](/img/structure/B13192798.png)
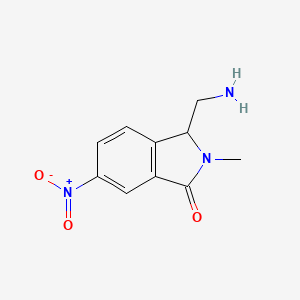

methanol](/img/structure/B13192809.png)
